molecular formula C4HF6NO B1659849 1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane CAS No. 684-29-7

1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane

Cat. No.: B1659849
CAS No.: 684-29-7
M. Wt: 193.05 g/mol
InChI Key: LMANEPOTDUUVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of six fluorine atoms and an isocyanate group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane can be synthesized through several methods. One common approach involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows:

CF3CH(OH)CF3+COCl2CF3CH(NCO)CF3+HCl\text{CF}_3\text{CH(OH)CF}_3 + \text{COCl}_2 \rightarrow \text{CF}_3\text{CH(NCO)CF}_3 + \text{HCl} CF3​CH(OH)CF3​+COCl2​→CF3​CH(NCO)CF3​+HCl

This reaction requires careful handling of phosgene, a toxic and hazardous reagent, and is usually conducted in a well-ventilated fume hood with appropriate safety measures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and safe synthesis. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the risk associated with handling hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.

    Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Various catalysts, such as tertiary amines and organometallic compounds, can be used to facilitate these reactions.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the polymerization with polyols.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated compounds and materials.

    Biology: Employed in the modification of biomolecules to study their interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems and the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives with enhanced properties.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-hexafluoro-2-isocyanatopropane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The fluorine atoms in the compound contribute to its high reactivity and stability, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with a hydroxyl group instead of an isocyanate group. It is used as a solvent and reagent in organic synthesis.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another similar compound with a methyl group, used in the synthesis of fluorinated materials.

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane is unique due to the presence of both fluorine atoms and an isocyanate group, which imparts distinct reactivity and stability. This combination makes it a versatile compound for various applications in synthetic chemistry and materials science.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-isocyanatopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF6NO/c5-3(6,7)2(11-1-12)4(8,9)10/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMANEPOTDUUVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(C(F)(F)F)C(F)(F)F)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502135
Record name 1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684-29-7
Record name 1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane
Reactant of Route 2
Reactant of Route 2
1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane
Reactant of Route 3
Reactant of Route 3
1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane
Reactant of Route 4
Reactant of Route 4
1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane
Reactant of Route 5
1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane
Reactant of Route 6
1,1,1,3,3,3-Hexafluoro-2-isocyanatopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.